molecular formula C17H22N2O B14346461 1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one CAS No. 91074-00-9

1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one

Cat. No.: B14346461
CAS No.: 91074-00-9
M. Wt: 270.37 g/mol
InChI Key: BXRFKFFSSHUUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one is a chemical compound known for its unique structure and properties. It contains a pyridine ring substituted with diethylamino and dimethyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with acetone in the presence of a base to form the intermediate, which is then cyclized to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one can be compared with similar compounds such as:

    4-(Diethylamino)benzaldehyde: Shares the diethylamino group but lacks the pyridine ring.

    2,6-Dimethylpyridine: Contains the pyridine ring with dimethyl substitutions but lacks the diethylamino group.

    N,N-Diethylaniline: Contains the diethylamino group attached to an aromatic ring but lacks the pyridine structure.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications .

Properties

CAS No.

91074-00-9

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-[4-(diethylamino)phenyl]-2,6-dimethylpyridin-4-one

InChI

InChI=1S/C17H22N2O/c1-5-18(6-2)15-7-9-16(10-8-15)19-13(3)11-17(20)12-14(19)4/h7-12H,5-6H2,1-4H3

InChI Key

BXRFKFFSSHUUJJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.